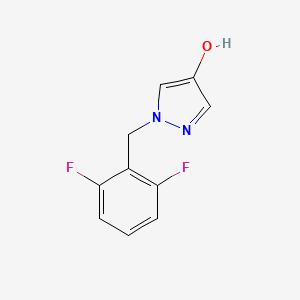

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDUXUJUEIOIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 2,6-difluorobenzyl bromide with a pyrazole derivative. One common method is the nucleophilic substitution reaction where 2,6-difluorobenzyl bromide reacts with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under milder conditions and improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block in Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Biological Activity : Preliminary studies indicate that 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol exhibits significant biological activities, including:

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. For instance, some derivatives have shown IC50 values indicating effective inhibition of COX-2, making them potential candidates for anti-inflammatory drugs .

- Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays, suggesting its potential protective effects against oxidative stress-related diseases .

Medicine

Therapeutic Potential : Research is ongoing to explore the therapeutic applications of this compound in treating conditions such as inflammation and cancer. Its mechanism of action may involve modulating specific signaling pathways associated with these diseases.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analog: 1-(2-Methylpropyl)-1H-pyrazol-4-ol (CAS 78242-23-6)

The compound 1-(2-methylpropyl)-1H-pyrazol-4-ol (C₇H₁₂N₂O, MW 140.18 g/mol) serves as a key analog for comparison . Key differences include:

| Property | 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol | 1-(2-Methylpropyl)-1H-pyrazol-4-ol |

|---|---|---|

| Substituent | 2,6-Difluorobenzyl (aromatic, fluorinated) | 2-Methylpropyl (aliphatic, branched) |

| Molecular Weight | ~210 g/mol (estimated) | 140.18 g/mol |

| Hydrogen Bonding | OH donor; weak F acceptors | OH donor only |

| Polarity | Higher (due to electronegative F atoms) | Lower (aliphatic chain) |

| Aromatic Interactions | Pi-pi stacking possible (benzyl ring) | No aromatic interactions |

- Impact of Substituents: The 2,6-difluorobenzyl group introduces steric bulk and electronic effects. The benzyl group’s aromaticity enables pi-pi stacking in crystals or supramolecular assemblies, absent in the aliphatic analog.

- Hydrogen Bonding and Crystallinity: Both compounds feature a hydroxyl group capable of acting as a hydrogen bond donor. However, the fluorine atoms in the target compound may weakly participate as hydrogen bond acceptors, influencing crystal packing motifs . highlights the role of hydrogen-bonding patterns in molecular aggregation, suggesting that fluorination could modify these patterns compared to non-fluorinated analogs.

Physicochemical and Functional Implications

- Solubility: The fluorinated compound is expected to exhibit lower solubility in nonpolar solvents compared to the aliphatic analog due to increased polarity.

- Biological Activity : Fluorine substituents often enhance metabolic stability and binding affinity in medicinal chemistry contexts. The benzyl group’s aromaticity may also facilitate interactions with biological targets via hydrophobic or stacking interactions.

- Synthetic Utility: The discontinuation of 1-(2-methylpropyl)-1H-pyrazol-4-ol (as noted in ) suggests that fluorinated analogs like this compound may represent optimized scaffolds for applications in drug discovery or materials science.

Biologische Aktivität

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a difluorobenzyl group attached to a pyrazol-4-ol moiety, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzylamine with pyrazole derivatives. The reaction conditions are optimized to achieve high yields and purity, often employing catalysts and solvents suitable for facilitating the formation of the desired product.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas.

Antitumor Activity

Pyrazole derivatives, including this compound, have shown promise as antitumor agents. Research indicates that certain pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. For instance, compounds have been reported to inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activities. Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases. The structure-activity relationship (SAR) analysis has revealed that modifications to the pyrazole ring can enhance anti-inflammatory effects .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the efficacy of this compound in biological applications:

- Antitumor Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell growth. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents against specific cancer lines.

- Anti-inflammatory Study : In vitro assays demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Study : Testing against common bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics, suggesting its potential use as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways leading to the observed pharmacological effects .

Summary Table of Biological Activities

Q & A

Q. How to address inconsistencies in biological activity data between in vitro and in vivo models?

- Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic clearance) often explain reduced in vivo efficacy. Conduct ADME studies (plasma protein binding, microsomal stability) early. Modify the scaffold (e.g., prodrug strategies) to enhance bioavailability while retaining target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.